molecular formula C26H25N5O B2382607 2-(4-phenylpiperazin-1-yl)-N-(3-quinoxalin-2-ylphenyl)acetamide CAS No. 866131-63-7

2-(4-phenylpiperazin-1-yl)-N-(3-quinoxalin-2-ylphenyl)acetamide

Cat. No. B2382607
CAS RN: 866131-63-7
M. Wt: 423.52
InChI Key: KANPWRCCZWMBEX-UHFFFAOYSA-N
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Description

2-(4-phenylpiperazin-1-yl)-N-(3-quinoxalin-2-ylphenyl)acetamide is a compound that has gained a lot of attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.

Mechanism Of Action

The mechanism of action of 2-(4-phenylpiperazin-1-yl)-N-(3-quinoxalin-2-ylphenyl)acetamide is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the dopamine, serotonin, and glutamate systems. It has also been shown to have an effect on the GABA-A receptor.
Biochemical and Physiological Effects:
2-(4-phenylpiperazin-1-yl)-N-(3-quinoxalin-2-ylphenyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, it has been shown to have anxiolytic effects and improve cognitive function.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(4-phenylpiperazin-1-yl)-N-(3-quinoxalin-2-ylphenyl)acetamide in lab experiments is its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-anxiety properties, making it a promising candidate for drug development. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully understand its pharmacological properties.

Future Directions

There are several future directions for research on 2-(4-phenylpiperazin-1-yl)-N-(3-quinoxalin-2-ylphenyl)acetamide. One direction is to further study its mechanism of action and identify its molecular targets. Another direction is to explore its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine its toxicity and safety profile.

Scientific Research Applications

2-(4-phenylpiperazin-1-yl)-N-(3-quinoxalin-2-ylphenyl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-anxiety properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

2-(4-phenylpiperazin-1-yl)-N-(3-quinoxalin-2-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O/c32-26(19-30-13-15-31(16-14-30)22-9-2-1-3-10-22)28-21-8-6-7-20(17-21)25-18-27-23-11-4-5-12-24(23)29-25/h1-12,17-18H,13-16,19H2,(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANPWRCCZWMBEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N=C3)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-phenylpiperazin-1-yl)-N-(3-quinoxalin-2-ylphenyl)acetamide

Synthesis routes and methods

Procedure details

A slurry of 2-chloro-N-(3-quinoxalin-2-ylphenyl)acetamide (1.64 g, 5.5 mmol), K2CO3 (0.92 g, 6.87 mmol), 1-phenylpiperazine (1.05 mL, 5.5 mmol) and a catalytical amount of 18-crown-6 in MeCN (20 mL) was refluxed for 7 hrs, cooled to room temperature, and diluted with water. The resulting solid was filtered, washed with water, and dried to afford 2-(4-phenylpiperazin-1-yl)-N-[3-(quinoxalin-2-yl)phenyl]acetamide (2.1 g, 90% yield). LCMS calculated for C26H25N50 (M+H): 424.52. found 424. 1H-NMR (DMSO-d6, 250 Mhz) δH: 10.5 (1H, br. s), 9.52 (1H, s), 8.58 (1H, br. s), 8.20-7.80 (6H, m), 7.55 (1H, m), 7.25-7.15 (2H, m), 6.98-6.90 (2H, m), 6.80-6.72 (1H, m), 3.28-3.25 (6H, m), 2.75-2.65 (4H, m).
Quantity
1.64 g
Type
reactant
Reaction Step One
Name
Quantity
0.92 g
Type
reactant
Reaction Step One
Quantity
1.05 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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